molecular formula C18H14Cl2N4O2 B3821858 N-{[(3,4-dichlorophenyl)amino]carbonyl}-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide

N-{[(3,4-dichlorophenyl)amino]carbonyl}-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No. B3821858
M. Wt: 389.2 g/mol
InChI Key: JOBUZWAHHBMOLJ-UHFFFAOYSA-N
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Description

The compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms . They are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring with two adjacent nitrogen atoms and three carbon atoms . The specific substituents mentioned in the name of the compound would be attached to this ring.


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, pyrazoles in general can undergo a variety of chemical reactions, including electrophilic substitution, due to the presence of π-electrons .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Pyrazoles are generally crystalline solids and can exhibit tautomeric behavior .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, some pyrazole derivatives are known to inhibit certain enzymes, which can lead to their antiviral or anticancer activities .

properties

IUPAC Name

N-[(3,4-dichlorophenyl)carbamoyl]-5-methyl-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N4O2/c1-11-14(10-21-24(11)13-5-3-2-4-6-13)17(25)23-18(26)22-12-7-8-15(19)16(20)9-12/h2-10H,1H3,(H2,22,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOBUZWAHHBMOLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3,4-dichlorophenyl)carbamoyl]-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{[(3,4-dichlorophenyl)amino]carbonyl}-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide
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N-{[(3,4-dichlorophenyl)amino]carbonyl}-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide
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N-{[(3,4-dichlorophenyl)amino]carbonyl}-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide
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N-{[(3,4-dichlorophenyl)amino]carbonyl}-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide
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N-{[(3,4-dichlorophenyl)amino]carbonyl}-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide
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N-{[(3,4-dichlorophenyl)amino]carbonyl}-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide

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